N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the reaction of 3-chloroaniline with 2-chlorobenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with chloroacetyl chloride in the presence of a base like triethylamine to obtain the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the aromatic chlorides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide (DMF) or acetonitrile at room temperature or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound with hydrogenated oxadiazole rings or aromatic systems.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound has been studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for the development of new pharmaceuticals.
Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
- N-(3-chlorophenyl)-2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Comparison: Compared to its analogs, N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide exhibits unique properties due to the presence of two chlorine atoms. This structural feature enhances its reactivity and biological activity, making it a more potent compound in various applications. The presence of chlorine atoms also influences its physicochemical properties, such as solubility and stability, which can be advantageous in certain industrial and pharmaceutical contexts.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-10-4-3-5-11(8-10)19-15(22)9-14-20-16(23-21-14)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYUBJSTMVALHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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